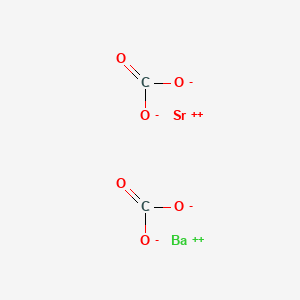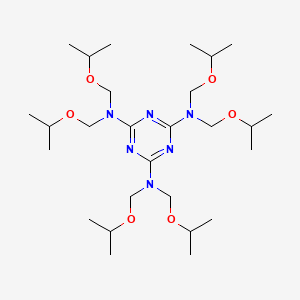
1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexakis((1-methylethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C27H54N6O6 and a molecular weight of 558.76 . This compound is characterized by its triazine core, which is substituted with six propan-2-yloxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of cyanuric chloride with isopropyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxymethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The propan-2-yloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The propan-2-yloxymethyl groups allow it to interact with various enzymes and receptors, modulating their activity. The triazine core provides stability and facilitates binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine: This compound has similar structural features but differs in the substituents attached to the triazine core.
N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine: Another similar compound with methoxymethyl groups instead of propan-2-yloxymethyl groups.
Uniqueness
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
33025-06-8 |
|---|---|
Formule moléculaire |
C27H54N6O6 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6O6/c1-19(2)34-13-31(14-35-20(3)4)25-28-26(32(15-36-21(5)6)16-37-22(7)8)30-27(29-25)33(17-38-23(9)10)18-39-24(11)12/h19-24H,13-18H2,1-12H3 |
Clé InChI |
VVSVKFADSMYFDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCN(COC(C)C)C1=NC(=NC(=N1)N(COC(C)C)COC(C)C)N(COC(C)C)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


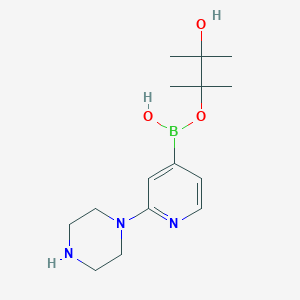
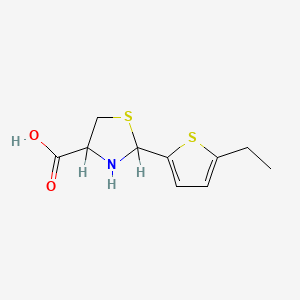
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
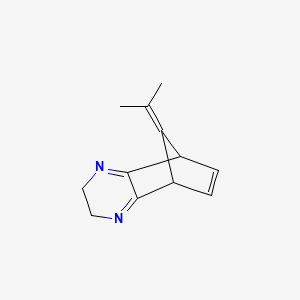
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
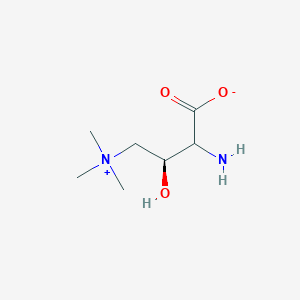
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
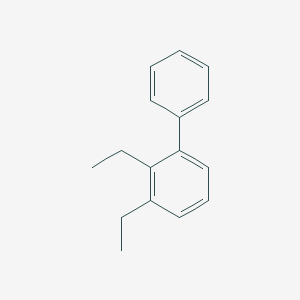
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
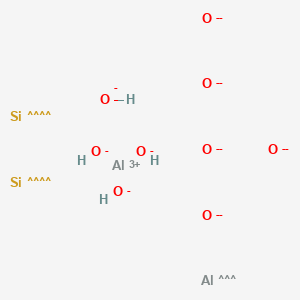
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)

